

# Application Notes & Protocols: Development of Next-Generation Immunomodulators at BioNTech

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619725 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of select next-generation immunomodulators currently under development at BioNTech. It covers key platforms including mRNA-encoded antibodies (RiboMab), multi-specific checkpoint immunomodulators, selective Treg modulators, and mRNA-encoded cytokines (RiboCytokine). The information presented is intended to provide insight into the mechanism of action, preclinical and clinical data, and the experimental design behind these innovative therapeutic approaches.

# RiboMab Platform: mRNA-Encoded Bispecific Antibodies

The RiboMab platform represents a novel approach where the therapeutic antibody is produced directly within the patient's body.[1] By administering a messenger RNA (mRNA) sequence encapsulated in a lipid nanoparticle (LNP), the patient's own cellular machinery is harnessed to synthesize and secrete complex antibodies, such as T-cell engaging bispecific antibodies. This technology aims to simplify drug development and manufacturing compared to conventional recombinant antibodies. A key candidate from this platform is BNT142.

1.1. Featured RiboMab: BNT142 (CD3xCLDN6 T-Cell Engager)







BNT142 is an investigational LNP-formulated mRNA immunotherapy that encodes a bispecific T-cell engaging antibody.[2] This antibody is designed to bind simultaneously to the CD3 receptor on T-cells and to Claudin-6 (CLDN6), an oncofetal antigen that is expressed on a variety of solid tumors but absent from healthy adult tissues.[3][4]

Mechanism of Action: Upon intravenous administration, the BNT142 mRNA-LNP is primarily taken up by liver cells.[5] The mRNA is then translated, and the resulting bispecific antibody is secreted into the bloodstream.[3] This "RiboMab" circulates and acts as a bridge between the patient's T-cells and CLDN6-positive tumor cells, forcing their proximity. This engagement activates the T-cell to exert its cytotoxic functions, leading to the direct killing of the cancer cell. [3][6]



















Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nature Medicine Reports Elimination of large Tumors in Mice by mRNA-encoded Bispecific Antibodies | BioNTech [investors.biontech.de]
- 2. BNT-142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy and pharmacokinetics of an RNA-encoded T cell-engaging bispecific antibody targeting human claudin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BNT-141 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. BNT-142 Page 1 | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Development of Next-Generation Immunomodulators at BioNTech]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#development-of-next-generation-immunomodulators-at-biontech]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com